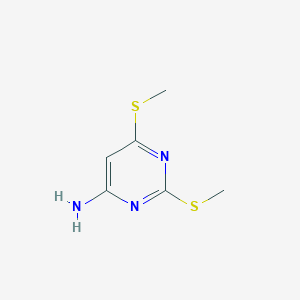![molecular formula C13H24O4 B14740084 3,9-Diethyl-3,9-dimethyl-2,4,8,10-tetraoxaspiro[5.5]undecane CAS No. 5703-82-2](/img/structure/B14740084.png)
3,9-Diethyl-3,9-dimethyl-2,4,8,10-tetraoxaspiro[5.5]undecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,9-Diethyl-3,9-dimethyl-2,4,8,10-tetraoxaspiro[5.5]undecane is a bicyclic ketene acetal. This compound is known for its unique structure, which includes a spiro linkage between two tetraoxaspiro rings. It is a reactive bifunctional monomer that forms biodegradable polyorthoesters by polyaddition with α,ω-diols .
Preparation Methods
3,9-Diethyl-3,9-dimethyl-2,4,8,10-tetraoxaspiro[5.5]undecane is prepared through a rearrangement reaction of its isomeric allyl acetal, 3,9-divinyl-2,4,8,10-tetraoxaspiro[5.5]undecane. This exothermic reaction occurs spontaneously with complete conversion . For industrial production, the rearrangement is carried out at elevated temperatures in the presence of catalysts. The reaction can be performed in an alkaline medium using reagents such as n-butyllithium in ethylenediamine or potassium tert-butoxide in ethylenediamine . Photochemical methods using UV irradiation in the presence of iron pentacarbonyl as a catalyst and triethylamine in boiling pentane are also employed . The crude product obtained after the rearrangement reaction and vacuum distillation must be recrystallized several times from pentane to achieve purities sufficient for use as a monomer .
Chemical Reactions Analysis
3,9-Diethyl-3,9-dimethyl-2,4,8,10-tetraoxaspiro[5.5]undecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The compound is reactive towards electrophilic agents and shows a strong tendency for cationic polymerization.
Common reagents used in these reactions include n-butyllithium, potassium tert-butoxide, and iron pentacarbonyl . Major products formed from these reactions include polyorthoesters, which are used in various applications .
Scientific Research Applications
3,9-Diethyl-3,9-dimethyl-2,4,8,10-tetraoxaspiro[5.5]undecane has several scientific research applications:
Mechanism of Action
The mechanism of action of 3,9-Diethyl-3,9-dimethyl-2,4,8,10-tetraoxaspiro[5.5]undecane involves its reactivity towards electrophilic agents and its tendency for cationic polymerization . The compound forms polyorthoesters through polyaddition with α,ω-diols, which are then used in various applications .
Comparison with Similar Compounds
3,9-Diethyl-3,9-dimethyl-2,4,8,10-tetraoxaspiro[5.5]undecane can be compared with other similar compounds such as:
3,9-Divinyl-2,4,8,10-tetraoxaspiro[5.5]undecane: This isomeric allyl acetal is used as a precursor in the synthesis of this compound.
3,9-Bis(octadecyloxy)-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane: This compound contains two phosphorus atoms and can be used as an antioxidant and reducing agent.
The uniqueness of this compound lies in its ability to form biodegradable polyorthoesters, which have significant applications in drug delivery and biodegradable materials .
Properties
CAS No. |
5703-82-2 |
|---|---|
Molecular Formula |
C13H24O4 |
Molecular Weight |
244.33 g/mol |
IUPAC Name |
3,9-diethyl-3,9-dimethyl-2,4,8,10-tetraoxaspiro[5.5]undecane |
InChI |
InChI=1S/C13H24O4/c1-5-11(3)14-7-13(8-15-11)9-16-12(4,6-2)17-10-13/h5-10H2,1-4H3 |
InChI Key |
RXHIZBRUSCIQBD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(OCC2(CO1)COC(OC2)(C)CC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


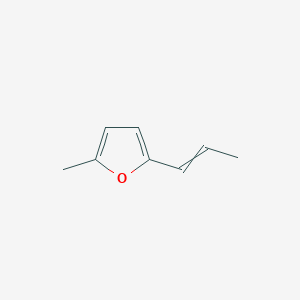
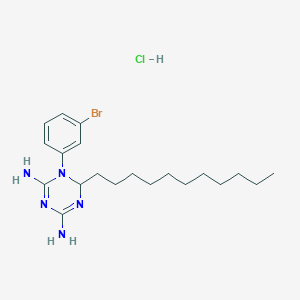
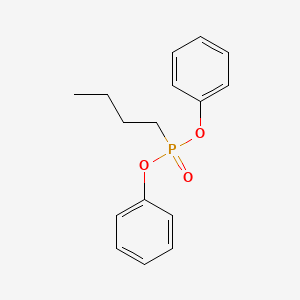

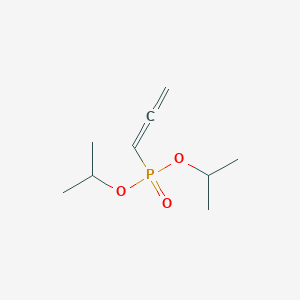
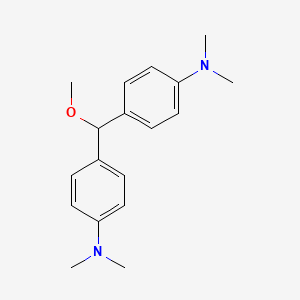

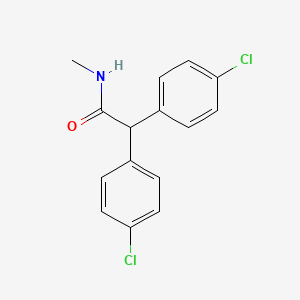
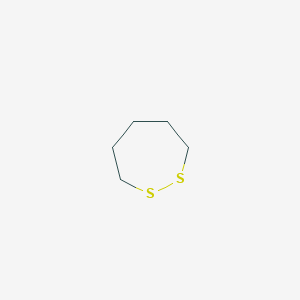
![2-[4-[(6-Chloropyrimidin-4-yl)amino]phenyl]ethanol](/img/structure/B14740048.png)
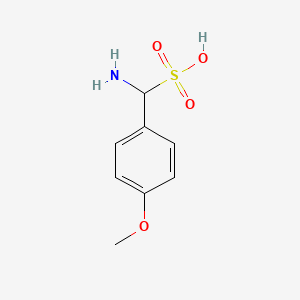

![2-O-tert-butyl 4-O-ethyl 5-[3-[3-[[3-ethoxycarbonyl-4-methyl-5-[(2-methylpropan-2-yl)oxycarbonyl]thiophen-2-yl]amino]-3-oxopropyl]sulfanylpropanoylamino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B14740100.png)
